molecular formula C11H13N3S B11962274 (E,E)-2-(1-Methyl-3-phenyl-2-propenylidene)hydrazinecarbothioamide CAS No. 81226-84-8

(E,E)-2-(1-Methyl-3-phenyl-2-propenylidene)hydrazinecarbothioamide

Cat. No.: B11962274
CAS No.: 81226-84-8
M. Wt: 219.31 g/mol
InChI Key: AIVYBZNYDAYFOK-NJHPPEEMSA-N
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Description

4-phenyl-3-buten-2-one thiosemicarbazone is a chemical compound with the molecular formula C11H13N3S. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-3-buten-2-one thiosemicarbazone typically involves the reaction of 4-phenyl-3-buten-2-one with thiosemicarbazide. The reaction is usually carried out in an ethanol/water mixture with a few drops of acetic acid as a catalyst. The reaction mixture is stirred at room temperature for several hours until the product precipitates out .

Industrial Production Methods

While specific industrial production methods for 4-phenyl-3-buten-2-one thiosemicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-3-buten-2-one thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiosemicarbazide derivatives.

    Substitution: Various substituted thiosemicarbazones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-phenyl-3-buten-2-one thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects. In cancer cells, the compound induces apoptosis through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . It may also inhibit key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-3-buten-2-one thiosemicarbazone stands out due to its specific structural features, which confer unique biological activities. Its phenyl and butenone groups contribute to its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry.

Properties

CAS No.

81226-84-8

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]thiourea

InChI

InChI=1S/C11H13N3S/c1-9(13-14-11(12)15)7-8-10-5-3-2-4-6-10/h2-8H,1H3,(H3,12,14,15)/b8-7+,13-9+

InChI Key

AIVYBZNYDAYFOK-NJHPPEEMSA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/C=C/C1=CC=CC=C1

Canonical SMILES

CC(=NNC(=S)N)C=CC1=CC=CC=C1

Origin of Product

United States

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